molecular formula C10H10 B14156256 Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane CAS No. 4572-17-2

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane

Katalognummer: B14156256
CAS-Nummer: 4572-17-2
Molekulargewicht: 130.19 g/mol
InChI-Schlüssel: TXSUZIHPJIZTJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane, also known as Pentaprismane, is a polycyclic hydrocarbon with the molecular formula C10H10. This compound is characterized by its unique structure, which consists of six interconnected cyclohexane rings. It is a highly strained molecule due to the angular strain and torsional strain present in its structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and cost-effective methods in the future .

Analyse Chemischer Reaktionen

Types of Reactions

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .

Wissenschaftliche Forschungsanwendungen

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane has several scientific research applications, including:

Wirkmechanismus

The mechanism by which Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane exerts its effects is primarily related to its highly strained structure. The strain in the molecule makes it more reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane is unique due to its specific arrangement of six interconnected cyclohexane rings, which imparts significant strain and reactivity.

Eigenschaften

CAS-Nummer

4572-17-2

Molekularformel

C10H10

Molekulargewicht

130.19 g/mol

IUPAC-Name

hexacyclo[4.4.0.02,5.03,9.04,8.07,10]decane

InChI

InChI=1S/C10H10/c1-2-5-3(1)7-8-4(1)6(2)10(8)9(5)7/h1-10H

InChI-Schlüssel

TXSUZIHPJIZTJT-UHFFFAOYSA-N

Kanonische SMILES

C12C3C4C1C5C2C6C3C4C56

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.